molecular formula C18H40BrN B176489 Triethyldodecylammonium bromide CAS No. 18186-71-5

Triethyldodecylammonium bromide

Cat. No.: B176489
CAS No.: 18186-71-5
M. Wt: 350.4 g/mol
InChI Key: VVNBOKHXEBSBQJ-UHFFFAOYSA-M
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Description

Triethyldodecylammonium bromide (TEA-C12) is a quaternary ammonium compound (QAC) with the chemical formula [(C₂H₅)₃(C₁₂H₂₅)N]⁺Br⁻. It features three ethyl groups and a dodecyl (C12) alkyl chain attached to a nitrogen center. TEA-C12 is primarily studied for its surfactant properties and biological effects. Notably, it exhibits neurotoxic effects on myelinated nerve fibers and disrupts the blood-nerve barrier in mice, as demonstrated in experimental studies . Its molecular weight is approximately 350.4 g/mol, distinguishing it from other QACs through its unique combination of ethyl substituents and intermediate alkyl chain length.

Properties

CAS No.

18186-71-5

Molecular Formula

C18H40BrN

Molecular Weight

350.4 g/mol

IUPAC Name

dodecyl(triethyl)azanium;bromide

InChI

InChI=1S/C18H40N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;/h5-18H2,1-4H3;1H/q+1;/p-1

InChI Key

VVNBOKHXEBSBQJ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]

Related CAS

18144-34-8 (Parent)

Synonyms

C10-TEA
dectriethyl ammonium
decyltriethylammonium bromide
N,N,N-triethyl-1-dodecylammonium
N,N,N-triethyl-1-dodecylammonium bromide
N,N,N-triethyl-1-dodecylammonium chloride
triethyldodecylammonium bromide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares TEA-C12 with structurally analogous QACs:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Substituents Melting Point (°C)
Triethyldodecylammonium bromide [(C₂H₅)₃(C₁₂H₂₅)N]⁺Br⁻ 350.4 C12 3 ethyl Not reported
Tetradecyltrimethylammonium bromide (Myristyltrimethylammonium bromide) C₁₇H₃₈BrN 336.4 C14 3 methyl 248–250
Hexadecyltrimethylammonium bromide (Cetrimide) C₁₉H₄₂BrN 364.5 C16 3 methyl 230–240
Decyltrimethylammonium bromide C₁₃H₃₀BrN 280.3 C10 3 methyl Not reported
Tetraethylammonium bromide C₈H₂₀BrN 210.1 None 4 ethyl 285

Key Observations :

  • Alkyl Chain Length : Longer alkyl chains (e.g., C14–C16) enhance surfactant properties but increase lipophilicity and toxicity .
  • Melting Points : Methyl-substituted QACs (e.g., Cetrimide) have lower melting points than ethyl-dominated analogs like tetraethylammonium bromide.

Key Observations :

  • Chain Length vs. Toxicity : Longer chains (C14–C16) correlate with higher toxicity. Cetrimide (C16) has a lower LD₅₀ than tetradecyltrimethylammonium bromide (C14) .
  • Applications : Methyl-substituted QACs (e.g., Cetrimide) dominate pharmaceutical and industrial uses due to optimized surfactant efficacy and regulatory acceptance.

Interaction with Other Compounds

  • Synergistic Effects : Mixtures of cetyltrimethylammonium bromide (C16) and tetradecyltrimethylammonium bromide (C14) exhibit temperature-dependent interactions, with critical micelle concentrations (CMCs) influenced by electrolyte presence .
  • Charge-Assisted Interactions : TEA-C12’s ethyl groups may reduce hydrogen-bonding capacity compared to methyl-substituted QACs, affecting stability in ionic solutions .

Research Findings and Data Trends

Surfactant Efficiency

  • Critical Micelle Concentration (CMC): Cetrimide (C16): 0.1 mM Tetradecyltrimethylammonium bromide (C14): 3.5 mM TEA-C12 (C12): Not reported, but expected to be higher due to shorter chain length.
  • Antimicrobial Activity : Cetrimide’s C16 chain provides superior bactericidal action against Gram-positive bacteria compared to shorter-chain QACs .

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